

# BAY-1797 as a Chemical Probe for P2X4: A Technical Guide

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#### Introduction

BAY-1797 is a potent, selective, and orally active antagonist of the P2X4 receptor.[1][2] The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key player in various physiological and pathophysiological processes.[2][3] It is prominently expressed in cells of the immune system, including microglia, macrophages, and monocytes, making it a critical component of inflammatory and immune responses.[2][4] Activation of the P2X4 receptor by ATP triggers the release of pro-inflammatory mediators, implicating it as a promising therapeutic target for chronic inflammation and neuropathic pain. [2][5] This guide provides a comprehensive technical overview of BAY-1797, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing key pathways to facilitate its use as a chemical probe for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

**BAY-1797**, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, was developed as a highly selective tool for investigating P2X4 receptor function.[4]



Property	Value
Chemical Name	N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide[6][7]
Molecular Formula	C20H17CIN2O4S[6][7]
Molecular Weight	416.88 g/mol [6][7]
CAS Number	2055602-83-8[1][6]
Purity	≥98%[6][7]
Solubility	Soluble to 100 mM in DMSO and ethanol[6][7]
Storage	Store at -20°C[6][7]

## **Mechanism of Action**

The P2X4 receptor is an ATP-gated cation channel.[8] Upon binding of extracellular ATP, the channel opens, allowing a rapid influx of cations, primarily Na<sup>+</sup> and Ca<sup>2+</sup>.[9][10] This influx leads to membrane depolarization and initiates a cascade of downstream signaling events.[9] **BAY-1797** acts as a direct antagonist, blocking the ion channel and thereby inhibiting these ATP-induced cellular responses. Its high selectivity makes it an invaluable tool for isolating the specific contributions of the P2X4 receptor in complex biological systems.

# **Quantitative Data: Potency and Selectivity**

**BAY-1797** demonstrates potent inhibition of the P2X4 receptor across multiple species and high selectivity against other P2X receptor subtypes and a panel of off-targets.

Table 1: Potency (IC50) of BAY-1797 against P2X4 Receptors



Target	Cell Line	IC50 (nM)	Reference
Human P2X4	HEK	211	[1][11]
Human P2X4	1321N1	108	[1][6]
Mouse P2X4	1321N1	112	[1][6]
Mouse P2X4	1321N1	141 ± 24	[3]
Rat P2X4	1321N1	233	[1][6]

Table 2: Selectivity Profile of **BAY-1797** 

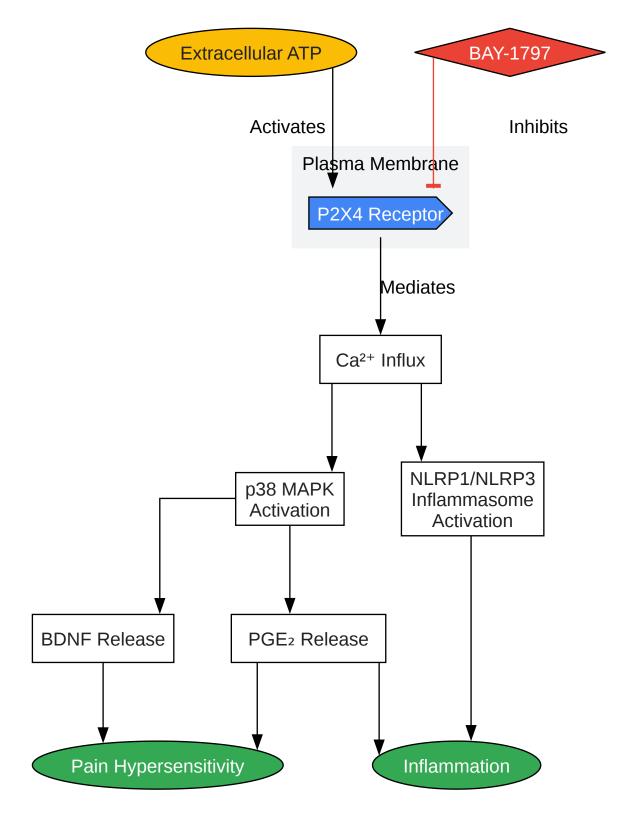
Target	IC50 (μM)	Comments
Human P2X1	>50	Demonstrates high selectivity for P2X4.[6][7]
Human P2X3	8.3	[6][7]
Human P2X7	10.6	[6][7]
hERG Channel	>10	No measurable activity.[1][2]
Carbonic Anhydrase II	>10	No measurable activity.[1][2]
Dopamine Transporter (DAT)	2.17	Some inhibitory activity noted. [1][2]

## **P2X4 Signaling Pathways**

The antagonism of P2X4 by **BAY-1797** blocks several critical inflammatory signaling pathways. A key event following P2X4 activation is the influx of Ca<sup>2+</sup>, which acts as a second messenger to trigger downstream cascades.[9][10] This includes the activation of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammation.[9] Activated p38 MAPK, in turn, drives the synthesis and release of crucial mediators such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE<sub>2</sub>), both of which are heavily implicated in pain signaling.[8][9] Furthermore, P2X4 signaling has been linked to the activation of the NLRP1



and NLRP3 inflammasomes, multi-protein complexes that promote the maturation and secretion of pro-inflammatory cytokines like IL-1β.[8][9]



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P2X4 signaling pathway inhibited by BAY-1797.

## **Experimental Protocols**

The following are representative protocols for characterizing the activity of **BAY-1797**.

## In Vitro Potency Assessment: Calcium Flux Assay

This protocol outlines a typical method for determining the IC<sub>50</sub> of **BAY-1797** using a Fluorometric Imaging Plate Reader (FLIPR).

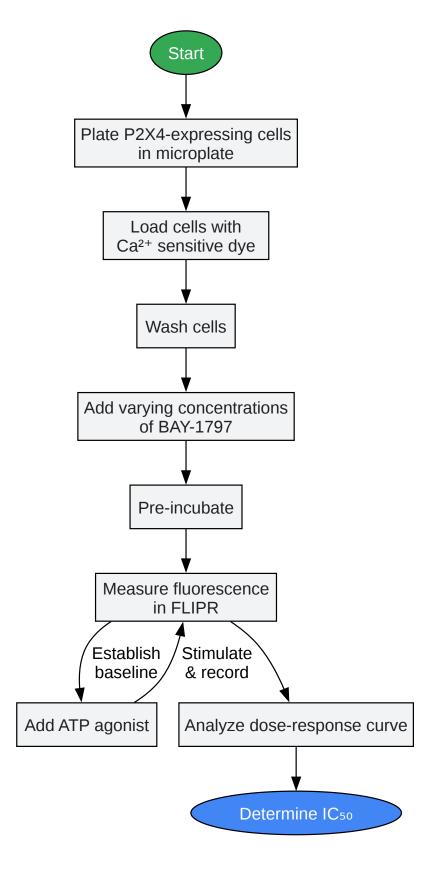
- Objective: To quantify the inhibitory potency of BAY-1797 on P2X4 receptor activation.
- Materials:
  - Cell Line: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells stably expressing the P2X4 receptor.[1]
  - Reagents: ATP (agonist), BAY-1797, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),
     assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

#### Methodology:

- Cell Plating: Seed the P2X4-expressing cells into 96- or 384-well black-walled, clearbottom microplates and culture overnight to allow adherence.
- Dye Loading: Wash the cells with assay buffer and incubate them with the calciumsensitive dye solution in the dark at 37°C for approximately 1 hour.
- Compound Incubation: After washing to remove excess dye, add varying concentrations of BAY-1797 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation & Data Acquisition: Place the microplate into the FLIPR instrument.
   Initiate reading to establish a baseline fluorescence. Add a pre-determined concentration of ATP (typically the EC<sub>80</sub>) to all wells to stimulate the P2X4 receptors.
- Data Analysis: The instrument records the change in fluorescence intensity over time,
   which corresponds to the intracellular calcium concentration. The inhibitory effect of BAY-



**1797** is calculated relative to control wells (agonist only). A dose-response curve is generated to calculate the  $IC_{50}$  value.





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Workflow for in vitro IC50 determination.

# In Vivo Efficacy Assessment: Mouse CFA Model of Inflammatory Pain

This protocol describes a common in vivo model to evaluate the anti-inflammatory and anti-nociceptive properties of **BAY-1797**.[1][4]

- Objective: To determine if BAY-1797 can reduce pain and inflammation in a preclinical model.
- Model: Complete Freund's Adjuvant (CFA)-induced inflammation in mice. Injection of CFA
  into the paw causes a robust and sustained inflammatory response characterized by edema,
  hypersensitivity, and pain.[1]
- Methodology:
  - Acclimation: Acclimate male C57BL/6 mice to the testing environment and equipment.
  - Baseline Measurement: Measure baseline nociceptive thresholds (e.g., using electronic von Frey for mechanical sensitivity or Hargreaves test for thermal sensitivity) and paw volume (plethysmometry).
  - Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.
  - Compound Administration: At a specified time post-CFA injection, administer BAY-1797 or vehicle control orally (p.o.) at various doses (e.g., 12.5-50 mg/kg).[1]
  - Post-Treatment Assessment: At defined time points after drug administration (e.g., 24 and 48 hours), re-measure nociceptive thresholds and paw volume to assess the reduction in hypersensitivity and edema.[1]
  - Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue to measure levels of inflammatory mediators, such as Prostaglandin E2 (PGE<sub>2</sub>), via ELISA or other immunoassays.[1]



### Conclusion

**BAY-1797** is a well-characterized, potent, and selective P2X4 receptor antagonist. Its demonstrated activity across species and its oral bioavailability make it an excellent chemical probe for investigating the role of P2X4 in both in vitro cellular assays and in vivo models of disease, particularly those related to inflammation and neuropathic pain. While its development was reportedly halted due to off-target effects on CYP3A4 induction, it remains an invaluable tool for basic and preclinical research aimed at dissecting the complex biology of the P2X4 receptor.[5]

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